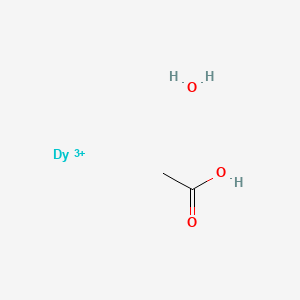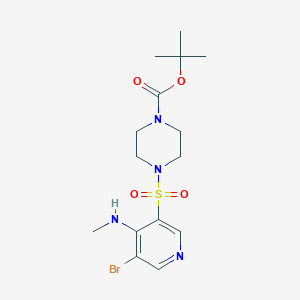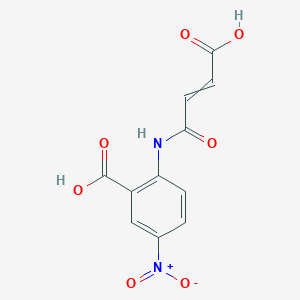
Nickel(2+);2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is a chemical compound with the molecular formula C4F6NiO4. It is a nickel salt of trifluoroacetic acid, where two molecules of trifluoroacetic acid are coordinated to a nickel ion. This compound is known for its unique properties due to the presence of both nickel and trifluoroacetic acid moieties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) typically involves the reaction of nickel(II) oxide or nickel(II) hydroxide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the complete formation of the nickel salt. The general reaction can be represented as follows:
NiO+2CF3COOH→Ni(CF3COO)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of nickel(II) carbonate as a starting material. The carbonate is reacted with trifluoroacetic acid in a similar manner to the laboratory synthesis. The reaction is typically conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetate ligands can be replaced by other ligands in coordination chemistry.
Redox Reactions: The nickel ion can participate in redox reactions, changing its oxidation state.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve the use of ligands such as phosphines or amines under mild conditions.
Redox Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield nickel complexes with different ligands, while redox reactions can result in the formation of nickel(III) or nickel(0) species.
Aplicaciones Científicas De Investigación
Acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Material Science: The compound is employed in the synthesis of nickel-containing materials with unique electronic and magnetic properties.
Analytical Chemistry: It serves as a reagent in the analysis of nickel and trifluoroacetate ions.
Mecanismo De Acción
The mechanism by which acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) exerts its effects is primarily through its ability to coordinate with other molecules and ions. The nickel ion acts as a central metal atom, forming coordination complexes with various ligands. This coordination ability is crucial in catalysis and material synthesis, where the nickel center facilitates chemical transformations and the formation of new materials.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2,2,2-trifluoro-, copper(1+) salt (2:1)
- Acetic acid, 2,2,2-trifluoro-, potassium salt (1:1)
- Acetic acid, 2,2,2-trifluoro-, silver(1+) salt (2:1)
Comparison
Compared to these similar compounds, acetic acid, 2,2,2-trifluoro-, nickel(2+) salt (2:1) is unique due to the presence of the nickel ion, which imparts distinct catalytic and electronic properties. For instance, the copper and silver salts may exhibit different reactivity and stability profiles, making the nickel salt more suitable for specific applications in catalysis and material science.
Propiedades
Fórmula molecular |
C4H2F6NiO4+2 |
|---|---|
Peso molecular |
286.74 g/mol |
Nombre IUPAC |
nickel(2+);2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/2C2HF3O2.Ni/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2 |
Clave InChI |
VBLNFWKVZVKXPH-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)

![trisodium;(2S)-2-[bis(carboxymethyl)amino]propanoic acid](/img/structure/B11816656.png)
![1-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B11816665.png)




![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)


